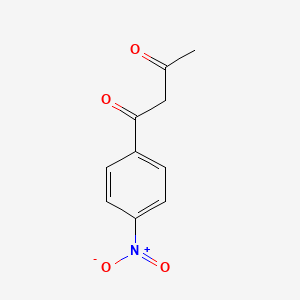

1,3-Butanedione, 1-(4-nitrophenyl)-

Vue d'ensemble

Description

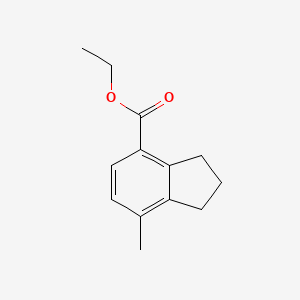

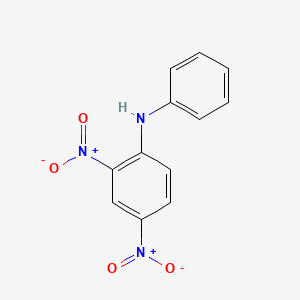

1,3-Butanedione, 1-(4-nitrophenyl)-, also known as 1,3-BDNP, is a nitrophenyl derivative of 1,3-butanedione that is widely used in scientific research. It is a colorless, water-soluble crystalline solid with a melting point of 146-148°C and a molecular weight of 230.19 g/mol. It is used in a variety of laboratory experiments, including the synthesis of other compounds, the analysis of biological samples, and the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

Research on β-diketone compounds, including 1,3-Butanedione, 1-(4-nitrophenyl)-, often explores their synthesis and characterization. For instance, the study of various β-diketone ligands has led to the synthesis of mononuclear dysprosium(III) complexes with notable magnetic properties (Zhang et al., 2016). Similarly, research on the spectroscopy of several β-diketone compounds has provided insights into their structural characteristics and tautomeric behaviors (Chu Qh et al., 2000).

Magnetic Properties and Single-Ion Magnets

β-Diketones are instrumental in modulating the magnetic properties and relaxation dynamics of dysprosium(III) single-ion magnets (SIMs). Studies have demonstrated how ligand field fine-tuning can significantly influence the magnetic anisotropy and, consequently, the magnetization dynamics of these materials (S. Zhang et al., 2017).

Applications in Dental Resin Composites

Research has investigated the use of β-diketones as photosensitizers in the formulation of dental resin composites. For example, the use of 1-phenyl-1,2-propanedione and 2,3-butanedione has been explored for their potential to improve the physical properties of dental resin composites when compared with traditional photosensitizers like camphorquinone (Gum-Ju Sun & K. Chae, 2000).

Development of Functional Materials

The synthesis and functionalization of β-diketones have facilitated the creation of high-Tg (glass transition temperature) aromatic polymers and copolymers, showcasing the role of these compounds in developing advanced materials with specific properties (Hernández-Cruz et al., 2015).

Luminescent Materials

β-Diketones have been used to synthesize near-infrared luminescent mesoporous materials by covalently bonding ternary thulium complexes to MCM-41, a type of mesoporous silica. These materials exhibit potential applications in optical amplification, highlighting the versatility of β-diketones in material science (Jing Feng et al., 2009).

Propriétés

IUPAC Name |

1-(4-nitrophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFHFNDYTYXICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193223 | |

| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Butanedione, 1-(4-nitrophenyl)- | |

CAS RN |

4023-82-9 | |

| Record name | 1-(4-Nitrophenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Nitrobenzoyl)acetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)